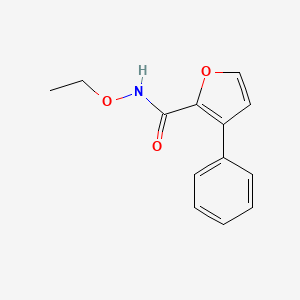
N-(4-methyl-1,3-thiazol-2-yl)-2-(1-oxophthalazin-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-methyl-1,3-thiazol-2-yl)-2-(1-oxophthalazin-2-yl)acetamide, also known as MTA, is a chemical compound that has been extensively studied for its potential applications in scientific research. MTA is a thiazole-containing compound that has been found to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.
Mechanism of Action
The mechanism of action of N-(4-methyl-1,3-thiazol-2-yl)-2-(1-oxophthalazin-2-yl)acetamide is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways involved in inflammation. This compound has been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of inflammatory prostaglandins. This compound has also been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a key transcription factor involved in the regulation of inflammatory gene expression.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory effects, this compound has been found to exhibit a range of other biochemical and physiological effects. Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells, and may therefore have potential as an anti-cancer agent. This compound has also been found to have neuroprotective effects, and may be useful in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(4-methyl-1,3-thiazol-2-yl)-2-(1-oxophthalazin-2-yl)acetamide for lab experiments is its versatility. This compound has been found to exhibit a range of biological activities, making it a potentially useful tool for studying a variety of biological processes. However, one limitation of this compound is its relatively low solubility in water, which can make it difficult to work with in some experimental settings.
Future Directions
There are a number of potential future directions for research on N-(4-methyl-1,3-thiazol-2-yl)-2-(1-oxophthalazin-2-yl)acetamide. One area of interest is the development of more efficient synthesis methods for this compound, which could make it more widely available for research purposes. Another area of interest is the identification of additional targets for this compound, which could expand its potential applications in scientific research. Finally, further studies are needed to fully understand the mechanism of action of this compound, which could lead to the development of more targeted therapeutic agents based on this compound.
Synthesis Methods
N-(4-methyl-1,3-thiazol-2-yl)-2-(1-oxophthalazin-2-yl)acetamide can be synthesized through a multi-step process involving the reaction of various reagents. The first step involves the reaction of 4-methylthiazole with chloroacetyl chloride to form 4-methylthiazol-2-ylacetyl chloride. This intermediate is then reacted with phthalic anhydride in the presence of a base to form the final product, this compound.
Scientific Research Applications
N-(4-methyl-1,3-thiazol-2-yl)-2-(1-oxophthalazin-2-yl)acetamide has been extensively studied for its potential applications in scientific research. One of the most promising areas of research involves the anti-inflammatory properties of this compound. Studies have shown that this compound can inhibit the production of inflammatory cytokines and chemokines, which are key mediators of inflammation. This makes this compound a potential therapeutic agent for a range of inflammatory conditions, including rheumatoid arthritis, inflammatory bowel disease, and asthma.
Properties
IUPAC Name |
N-(4-methyl-1,3-thiazol-2-yl)-2-(1-oxophthalazin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O2S/c1-9-8-21-14(16-9)17-12(19)7-18-13(20)11-5-3-2-4-10(11)6-15-18/h2-6,8H,7H2,1H3,(H,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWQHNBKBHQXRNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)CN2C(=O)C3=CC=CC=C3C=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(4-fluorophenyl)methyl]-4-(6-methyl-2-propan-2-ylpyrimidin-4-yl)piperazine-1-carboxamide](/img/structure/B7497559.png)
![[2-[[5-methyl-2-(4-methylphenyl)pyrazol-3-yl]amino]-2-oxoethyl] 4-chloro-1H-pyrrole-2-carboxylate](/img/structure/B7497567.png)


![2-(3-oxo-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-2-yl)-N-[[2-(pyrazol-1-ylmethyl)phenyl]methyl]acetamide](/img/structure/B7497587.png)
![N-[4-nitro-2-(1H-tetrazol-5-yl)phenyl]acetamide](/img/structure/B7497606.png)
![N-[1-(furan-3-carbonyl)piperidin-4-yl]-2-phenoxyacetamide](/img/structure/B7497607.png)
![Naphthalen-1-yl-[4-(pyridine-2-carbonyl)piperazin-1-yl]methanone](/img/structure/B7497611.png)
![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-2-yl)acetamide](/img/structure/B7497629.png)

![N-[(2-bromophenyl)methyl]-N-methyl-2-methylsulfonylbenzamide](/img/structure/B7497642.png)
![5-phenyl-N-(thiophen-2-ylmethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B7497647.png)
![2-[4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-yl]benzonitrile](/img/structure/B7497652.png)
![N-methyl-3-(5-methyl-1,3-dioxoisoindol-2-yl)-N-[(4-methylphenyl)methyl]propanamide](/img/structure/B7497655.png)
